Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18184863
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18184863

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3
Standard InChI Key NQRFGMAVEFIJMN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Framework and Stereochemistry

The compound features a pyrrolidine ring substituted at the 3-position with both cyclopropyl and hydroxymethyl groups, while the 1-position is protected by a tert-butyloxycarbonyl (Boc) group . Its molecular formula is C13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3, with a molecular weight of 241.33 g/mol . The stereochemistry of the cyclopropyl and hydroxymethyl substituents significantly influences its reactivity and biological activity, though specific enantiomeric data remain understudied in public literature .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3
Molecular Weight241.33 g/mol
LogP (Partition Coefficient)1.23
Rotatable Bond Count4
Hydrogen Bond Donors1

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the Boc group (δ\delta 1.46 ppm, singlet) and hydroxymethyl protons (δ\delta 3.4–3.7 ppm, multiplet) . X-ray crystallography of analogous pyrrolidine derivatives confirms the chair conformation of the pyrrolidine ring and the eclipsed orientation of the cyclopropyl moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step sequence:

  • Cyclopropanation: Reaction of pyrrolidine precursors with cyclopropyl derivatives using transition metal catalysts (e.g., rhodium) to install the cyclopropyl group .

  • Hydroxymethylation: Introduction of the hydroxymethyl group via aldol condensation or hydroboration-oxidation .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane or THF, typically yielding >90% purity .

Table 2: Representative Synthetic Yields

StepReagents/ConditionsYieldSource
CyclopropanationRhodium catalyst, 80°C, 12h75%
HydroxymethylationNaBH4_4, MeOH, 0°C85%
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, DCM98%

Industrial Manufacturing

Flow microreactor systems have been adopted to enhance scalability and reduce byproduct formation compared to batch processes . Enamine Ltd. and Apollo Scientific offer the compound at scales up to 2.5 kg, with prices ranging from $377/100 mg to $2,128/2.5 g .

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The compound’s rigid bicyclic structure and functional groups make it a key intermediate in synthesizing:

  • Beta-3 Adrenergic Receptor Agonists: For metabolic disorder therapeutics .

  • Antiviral Agents: Modified pyrrolidines exhibit inhibitory activity against viral proteases .

  • Anticancer Scaffolds: Functionalization at the hydroxymethyl position enhances cytotoxicity in vitro .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Group: Enhances metabolic stability by reducing oxidative degradation .

  • Hydroxymethyl Group: Facilitates hydrogen bonding with target proteins (e.g., kinases).

  • Boc Protection: Improves solubility and enables selective deprotection for further derivatization .

Table 3: Biological Activity of Analogues

DerivativeTargetIC50_{50}Source
3-Cyclopropyl analogueBeta-3 adrenergic receptor12 nM
Hydroxymethyl-freeHSV-1 protease>100 µM

Mechanistic and Pharmacological Studies

Metabolic Pathways

In vitro hepatic microsomal assays indicate slow oxidation via CYP3A4, with a half-life (t1/2t_{1/2}) of 45 minutes . The cyclopropyl group reduces glucuronidation rates compared to non-cyclopropane analogues .

Emerging Research and Future Directions

Catalytic Asymmetric Synthesis

Recent advances in chiral rhodium catalysts enable enantioselective cyclopropanation, achieving up to 91.5:8.5 enantiomeric ratio (er) . This progress supports the development of single-enantiomer drugs targeting neurological disorders .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) for the (3R,3S)-enantiomer at the adenosine A2A_{2A} receptor, guiding future synthetic efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator